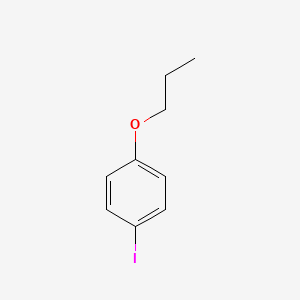

1-Iodo-4-propoxybenzene

説明

Significance of Aryl Iodides in Modern Chemical Synthesis and Materials Science

Aryl iodides, the class of compounds to which 1-iodo-4-propoxybenzene belongs, are of paramount importance in contemporary chemical synthesis. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive and thus excellent substrates for a wide array of coupling reactions. chinesechemsoc.org

These compounds are particularly valued as precursors in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. chinesechemsoc.orgnih.govresearchgate.net These methods are foundational in modern organic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simpler starting materials. nih.govbohrium.com The reactivity of aryl iodides allows these reactions to proceed under mild conditions with high efficiency and functional group tolerance. nih.govfrontiersin.org

In materials science, aryl iodides serve as fundamental building blocks for functional materials. They are used in the synthesis of polymers, organic conductors, and semiconductors. researchgate.net The ability to precisely introduce aryl groups through reactions involving aryl iodides is crucial for tuning the electronic and photophysical properties of materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. Furthermore, recent research has explored transition-metal-free activation methods for aryl iodides, including photoinduced and electrochemical activation, which align with the principles of green and sustainable chemistry by reducing reliance on scarce and costly metals. eurekalert.orgacs.org

Contextualization of this compound within Aromatic Ether Chemistry

This compound is a member of the aromatic ether family, compounds which contain an ether group attached to an aromatic ring. The propoxy group (–OCH₂CH₂CH₃) is an electron-donating group, which influences the electronic properties of the benzene (B151609) ring. This group can affect the reactivity and regioselectivity of reactions on the aromatic system.

The synthesis of aromatic ethers like this compound can be achieved through methods such as the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. For instance, this compound can be prepared from 4-iodophenol (B32979) and 1-bromopropane (B46711) or 1-iodopropane. google.comdur.ac.uk

The presence of both the iodo and propoxy groups on the same benzene ring creates a bifunctional molecule with distinct reactive sites. The iodo group provides a handle for cross-coupling reactions, while the aromatic ether moiety can influence the solubility and conformational properties of the resulting larger molecules. This dual functionality is particularly useful in the design of molecules for specific applications, such as liquid crystals and pharmaceutical intermediates.

Scope and Research Trajectories Pertaining to this compound

Research involving this compound has primarily focused on its application as a key intermediate in the synthesis of more complex functional molecules. A significant area of its use is in the development of liquid crystals. google.com Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and their molecular structure is critical to their function. This compound is used as a precursor to construct the rigid core and flexible side-chain structures characteristic of liquid crystal molecules. For example, it has been used in Sonogashira cross-coupling reactions with terminal alkynes to synthesize tolane-based liquid crystals.

Another research trajectory involves its use in the synthesis of paramagnetic materials. In one study, this compound was used in an Ullmann arylation reaction as part of a multi-step synthesis to create diradicals derived from 6-oxoverdazyl, which are being investigated as potential high-spin liquid crystals. acs.org

The reactivity of this compound in various palladium-catalyzed cross-coupling reactions continues to be explored to synthesize a range of organic compounds. nih.gov These reactions are fundamental for building molecular complexity and are applied in fields ranging from medicinal chemistry to materials science. The specific combination of the propoxy and iodo substituents makes this compound a valuable tool for researchers aiming to create novel compounds with tailored properties.

| Reaction Type | Reactant | Product Type | Field of Application | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | 4-iodophenol, 1-iodopropane | This compound | Organic Synthesis | google.com |

| Sonogashira Coupling | Terminal alkynes | Tolane derivatives | Liquid Crystals | google.com |

| Ullmann Arylation | Carbohydrazide derivative | N,N′-diaryl derivative | Paramagnetic Materials | acs.org |

Structure

3D Structure

特性

IUPAC Name |

1-iodo-4-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJCFYZXZYFGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60535464 | |

| Record name | 1-Iodo-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95306-89-1 | |

| Record name | 1-Iodo-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 1 Iodo 4 Propoxybenzene Derivatives

Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between the aromatic carbon of 1-iodo-4-propoxybenzene and heteroatoms like oxygen, nitrogen, and sulfur is a critical transformation in organic synthesis. libretexts.orgnih.gove-bookshelf.deresearchgate.net These reactions can proceed through various mechanisms, including nucleophilic aromatic substitution and pathways involving hypervalent iodine intermediates.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For SNAr to occur readily, the aromatic ring is typically rendered electron-poor by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

The this compound molecule presents an interesting case. The propoxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Conversely, the iodine atom is a large and polarizable leaving group. In the context of SNAr reactions, the nature of the leaving group is crucial. However, unlike in SN1 and SN2 reactions, the bond strength of the carbon-halogen bond is not always the deciding factor for the reaction rate. masterorganicchemistry.com The rate-determining step is often the initial attack of the nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.com For some activated aryl halides, fluorine, despite its strong bond with carbon, can be a better leaving group than iodine because its high electronegativity strongly polarizes the carbon atom, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Given the electron-donating nature of the propoxy group, SNAr reactions on this compound are generally less facile than on nitro-substituted aryl halides. wikipedia.orgmasterorganicchemistry.com However, under forcing conditions (high temperatures, strong nucleophiles), substitution can be achieved. For instance, the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, can be used to form carbon-oxygen or carbon-nitrogen bonds. In one study, the Ullmann arylation of a hydrazine (B178648) derivative with 1-iodo-4-isopropoxybenzene (a close analog) was successfully carried out. acs.org These reactions typically require a copper catalyst and a base. mdpi.com

Table 1: Examples of Nucleophilic Aromatic Substitution Variants

| Reaction Type | Nucleophile | Catalyst/Conditions | Product Type |

| Ullmann Condensation | Alcohols, Amines | CuI, Base, High Temperature | Diaryl Ethers, Aryl Amines |

| Buchwald-Hartwig Amination | Amines | Palladium Catalyst, Ligand, Base | N-Aryl Amines |

A significant aspect of iodoarene chemistry is the ability of the iodine atom to exist in higher oxidation states, forming hypervalent iodine compounds. wikipedia.org These compounds, where the iodine atom formally has more than eight electrons in its valence shell, are valuable as oxidizing agents in organic synthesis due to their low toxicity, high selectivity, and ready availability. organic-chemistry.orgarkat-usa.org The iodine in this compound can be oxidized to form iodine(III) (λ³-iodanes) and iodine(V) (λ⁵-iodanes) species. wikipedia.org

The synthesis of hypervalent iodine reagents from this compound follows general procedures established for other iodoarenes. arkat-usa.orgorganic-chemistry.org The electron-donating propoxy group can facilitate the initial oxidative step.

Iodine(III) Reagents:

(Dichloroiodo)arenes (ArICl₂): These can be prepared by treating this compound with chlorine gas in a suitable solvent like chloroform. arkat-usa.orgmdpi.com

[Bis(acetoxy)iodo]arenes (ArI(OAc)₂): Oxidation of this compound with reagents like peracetic acid or m-chloroperoxybenzoic acid (mCPBA) in acetic acid yields the corresponding diacetate. organic-chemistry.org Sodium perborate (B1237305) in acetic acid is another effective system for this transformation. organic-chemistry.org

Iodosylarenes (ArIO): Alkaline hydrolysis of the corresponding [bis(acetoxy)iodo]arene provides the iodosyl (B1239551) derivative. arkat-usa.org

[Hydroxy(tosyloxy)iodo]arenes (ArI(OH)OTs): These are typically prepared via a ligand exchange reaction from the corresponding (diacetoxyiodo)arene with p-toluenesulfonic acid. arkat-usa.orgorganic-chemistry.org

Iodine(V) Reagents:

Iodylarenes (ArIO₂): Stronger oxidizing conditions are required to achieve the iodine(V) state. For example, oxidation of this compound with agents such as sodium hypochlorite (B82951) or potassium bromate (B103136) in an aqueous base can yield 1-iodyl-4-propoxybenzene. mdpi.com Recently, a novel hypervalent iodine compound containing both iodine(III) and iodine(V) centers was synthesized by reacting o-nitroiodobenzene with mCPBA. rsc.orgresearchgate.net

Hypervalent iodine reagents function as oxidants through a sequence of ligand exchange and reductive elimination. tcichemicals.com The central iodine atom in a λ³- or λ⁵-iodane is highly electrophilic. The reaction is initiated by the coordination of a substrate (e.g., an alcohol) to the iodine center, displacing one of the existing ligands. This is followed by a reductive elimination step where the substrate is oxidized, a new bond is formed, and the iodine is reduced from I(III) or I(V) back to I(I), regenerating an iodoarene derivative.

The hypervalent bonds, typically involving the iodine and two heteroatom ligands in a linear L-I-L arrangement, are weaker and longer than standard covalent bonds. organic-chemistry.orgtcichemicals.com This inherent weakness facilitates the reductive elimination process. The electron-donating propoxy group on the benzene (B151609) ring increases the electron density on the iodine atom, which can modulate its oxidizing potential. Compared to a hypervalent iodine reagent derived from an electron-deficient arene (like p-nitroiodobenzene), the (4-propoxyphenyl)iodine(III/V) species would be expected to be a milder, more selective oxidizing agent.

Formation of Hypervalent Iodine Species from this compound

Carbon-Carbon Bond Forming Reactions

The C-I bond of this compound is particularly well-suited for participating in transition-metal-catalyzed cross-coupling reactions. eie.grnih.govrsc.orgsioc-journal.cn These reactions are fundamental tools for constructing complex organic molecules from simpler precursors. The reactivity of aryl halides in these catalytic cycles generally follows the trend I > Br > Cl, making aryl iodides like this compound highly valuable substrates. wikipedia.org

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds. nih.govwikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex, followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

Suzuki Reaction: The Suzuki reaction couples an organoboron compound (boronic acid or ester) with an organic halide. nih.govresearchgate.net this compound serves as the electrophilic partner. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The reaction of this compound with various alkenes provides a direct route to stilbene (B7821643) derivatives and other vinylarenes. The original report by Heck involved the coupling of arylmercuric halides, but the process was later refined to use aryl halides directly. wikipedia.org

Sonogashira Reaction: The Sonogashira reaction is a powerful method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. wikipedia.orgwalisongo.ac.idorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Due to the high reactivity of the C-I bond, this compound is an excellent substrate for these couplings, which can often be carried out under mild, room-temperature conditions. wikipedia.orgwalisongo.ac.id

Table 2: Overview of Transition-Metal-Catalyzed Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Typical Catalyst System | Base | Product |

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄ | 4-Propoxybiphenyls, 4-Propoxystilbenes |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | Substituted 4-Propoxystyrenes |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | 1-Alkynyl-4-propoxybenzenes |

Radical-Mediated Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds through radical-mediated pathways represents a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors. In this context, this compound serves as an effective precursor for the generation of the 4-propoxyphenyl radical. The carbon-iodine (C-I) bond is relatively weak and susceptible to homolytic cleavage upon interaction with a radical initiator or under photochemical/thermal conditions.

A common method for generating aryl radicals from aryl iodides involves the use of tin hydrides, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org The process is initiated by the thermal decomposition of AIBN to generate an initial radical, which then abstracts a hydrogen atom from Bu₃SnH to produce the tributyltin radical (Bu₃Sn•). This tin radical readily reacts with this compound, cleaving the C-I bond to form the highly reactive 4-propoxyphenyl radical and tributyltin iodide. libretexts.org Once formed, the 4-propoxyphenyl radical can engage in a variety of C-C bond-forming reactions, most notably by adding across the π-system of an alkene or alkyne to generate a new carbon-centered radical, which is then quenched by Bu₃SnH to yield the final product and regenerate the Bu₃Sn• radical, thus propagating the chain reaction. libretexts.org

More contemporary and less toxic methods often employ silicon-centered radicals, such as tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH), which operate via a similar radical chain mechanism. conicet.gov.ar These reactions are valued for their ability to proceed under neutral conditions and their tolerance of a wide range of functional groups.

Table 1: Representative Radical-Mediated C-C Bond Formation

| Reactant 1 | Reactant 2 | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| This compound | Alkene (e.g., Styrene) | Bu₃SnH, AIBN (cat.) | 1-(1-phenyl-ethyl)-4-propoxybenzene | Intermolecular Radical Addition |

Asymmetric Nickel-Catalyzed Dicarbofunctionalization of Alkenes utilizing Aryl Iodides

The 1,2-dicarbofunctionalization of alkenes has become a powerful strategy for rapidly increasing molecular complexity from simple, abundant starting materials. nih.gov Nickel-catalyzed versions of this transformation are particularly noteworthy due to the low cost of the metal and its ability to access multiple oxidation states and participate in radical pathways. nih.govrsc.org In these reactions, this compound can serve as the aryl source for the installation of a 4-propoxyphenyl group onto an alkene.

The general catalytic cycle for a three-component dicarbofunctionalization typically begins with the oxidative addition of the aryl iodide, this compound, to a low-valent nickel(0) complex, which is often generated in situ. This step forms a key aryl-nickel(II) intermediate. The alkene substrate then coordinates to this intermediate and undergoes migratory insertion into the nickel-carbon bond. This insertion generates a new alkyl-nickel(II) species. The final step involves a reaction with a second carbon-based electrophile (e.g., an alkyl halide) or nucleophile to forge the second C-C bond and regenerate the active nickel catalyst. rsc.orgchemrxiv.org

Achieving high levels of enantioselectivity is a primary goal in this field. Asymmetric dicarbofunctionalization is accomplished by employing chiral ligands that coordinate to the nickel center. nih.govdiaogroup.org These ligands create a chiral environment around the metal, influencing the stereochemical outcome of the key bond-forming steps, such as the migratory insertion of the alkene. nih.gov The development of these reactions allows for the synthesis of complex, enantioenriched structures containing the 4-propoxyphenyl moiety from simple, achiral precursors. diaogroup.org

Table 2: Hypothetical Asymmetric Ni-Catalyzed Dicarbofunctionalization

| Aryl Source | Alkene | Alkyl Source | Catalyst System | Product |

|---|

Reaction Selectivity and Pathway Elucidation

Influence of Electronic Effects on Reaction Regio- and Chemoselectivity

The reactivity and selectivity of this compound in various chemical transformations are profoundly influenced by the electronic properties of its two substituents: the propoxy group and the iodine atom. numberanalytics.com These effects, primarily inductive and resonance effects, govern the electron density distribution within the aromatic ring and the lability of the C-I bond. numberanalytics.comwikipedia.org

The propoxy group (–OCH₂CH₂CH₃) is a potent electron-donating group (EDG). It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, but this is overwhelmingly surpassed by its strong electron-donating resonance effect (+R), where an oxygen lone pair delocalizes into the benzene ring's π-system. This net electron donation increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack at these sites.

In transition metal-catalyzed cross-coupling reactions, the focus shifts to the C-I bond. The electronic nature of the para-propoxy group can modulate the reactivity of this bond. Its electron-donating character increases the electron density at the ipso-carbon, which can influence the rate of oxidative addition to a metal center, a key step in many catalytic cycles.

Table 3: Electronic Effects of Substituents on the Benzene Ring

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Net Effect on Ring | Directing Influence (in EAS) |

|---|---|---|---|---|

| -O-Propyl | Weakly Withdrawing | Strongly Donating | Activating | Ortho, Para |

| -Iodo | Moderately Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

Steric Hindrance Considerations in Synthetic Transformations

Steric hindrance, the spatial congestion caused by the physical size of atoms or groups within a molecule, plays a critical role in dictating reaction pathways and rates. In this compound, both the iodine atom and the propoxy group contribute to the molecule's steric profile.

The iodine atom is the largest of the common halogens, and its significant van der Waals radius can impede the approach of reagents to the adjacent ortho positions. The n-propoxy group, while linear, is substantially bulkier than a methoxy (B1213986) group and can restrict access to the ortho positions (positions 3 and 5) through steric shielding. This effect can be particularly pronounced when reacting with large or sterically demanding reagents. For instance, during an electrophilic aromatic substitution, a bulky electrophile may show a preference for the less hindered ortho position if the electronic bias is not overwhelmingly strong.

In transition-metal-catalyzed cross-coupling reactions occurring at the C-I bond, the propoxy group is in the para position and thus exerts minimal direct steric hindrance on the reaction center itself. However, its size and conformation can influence intermolecular interactions in the solid state or interactions with the ancillary ligands of a large catalytic complex, which could indirectly affect reaction efficiency. The steric bulk of the propoxy group is a more significant factor when compared to smaller alkoxy groups, potentially leading to different outcomes in reactions sensitive to substrate size.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tributyltin hydride (Bu₃SnH) |

| Azobisisobutyronitrile (AIBN) |

| Tris(trimethylsilyl)silane ((Me₃Si)₃SiH) |

| Styrene |

| Phenylacetylene |

| 1-(1-phenyl-ethyl)-4-propoxybenzene |

| 1-Propoxy-4-(styryl)benzene |

| Methyl Iodide |

Advanced Spectroscopic and Analytical Characterization of 1 Iodo 4 Propoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms within the 1-iodo-4-propoxybenzene molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique and complementary data sets.

Proton NMR (¹H NMR) spectroscopy is employed to determine the number and type of hydrogen atoms present in the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals for this compound are characteristic of its 1,4-disubstituted aromatic structure and the attached propoxy group.

The aromatic protons appear as two distinct sets of doublets, typical of a para-substituted benzene (B151609) ring. The protons ortho to the propoxy group are shifted upfield compared to those ortho to the iodine atom due to the ether oxygen's electron-donating effect. The propoxy group's protons exhibit predictable shifts and couplings: a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the oxygen atom (-OCH₂-). Data from similar 4-propoxyphenyl structures show typical chemical shifts for the propoxy group protons. vulcanchem.com For instance, the terminal methyl triplet often appears around δ 1.0-1.5 ppm, while the methylene group adjacent to the oxygen is found further downfield. vulcanchem.com Analysis of the closely related 1-iodo-4-methoxybenzene shows the aromatic protons resonating at approximately δ 6.61-6.74 and δ 7.48-7.65. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (ortho to -OPr) | ~ 6.70 | Doublet | ~ 9.0 | 2H |

| Ar-H (ortho to -I) | ~ 7.55 | Doublet | ~ 9.0 | 2H |

| -O-CH₂-CH₂-CH₃ | ~ 3.90 | Triplet | ~ 6.5 | 2H |

| -O-CH₂-CH₂-CH₃ | ~ 1.80 | Sextet | ~ 7.0 | 2H |

| -O-CH₂-CH₂-CH₃ | ~ 1.05 | Triplet | ~ 7.5 | 3H |

Note: Predicted values are based on spectral data for analogous compounds. Actual experimental values may vary slightly.

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum will show six unique carbon signals: four for the aromatic ring and three for the propoxy group.

The carbon atom bonded to the iodine (C-I) is significantly influenced by the heavy atom effect, resulting in a characteristic upfield shift. For example, in 1-iodo-4-methoxybenzene, this carbon appears at δ 82.7 ppm. rsc.org The carbon attached to the oxygen of the propoxy group (C-O) is observed downfield, typically around δ 159-160 ppm. rsc.org The remaining aromatic carbons and the aliphatic carbons of the propoxy chain can be assigned based on established chemical shift increments and comparison with related structures. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-I | ~ 83.0 |

| C-H (ortho to -I) | ~ 138.5 |

| C-H (ortho to -OPr) | ~ 116.5 |

| C-O | ~ 159.5 |

| -O-CH₂- | ~ 70.0 |

| -CH₂-CH₃ | ~ 22.5 |

| -CH₃ | ~ 10.5 |

Note: Predicted values are based on spectral data for analogous compounds. Actual experimental values may vary slightly.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight and can provide structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. This technique is ideal for assessing the purity of this compound and confirming its identity. The compound is volatile and thermally stable, making it well-suited for GC analysis without the need for derivatization. nih.gov

In the mass spectrometer, the compound is ionized, typically by electron ionization (EI), which causes it to fragment in a reproducible manner. The resulting mass spectrum serves as a chemical "fingerprint." The unfragmented molecule, or molecular ion ([M]⁺), will appear at an m/z corresponding to its molecular weight (262.09). Key fragmentation patterns include the loss of the iodine atom or cleavage of the propoxy group. The fragmentation of alkyl chains commonly produces clusters of peaks separated by 14 mass units (-CH₂-). whitman.edu A prominent fragment would be the butyl cation ([C₄H₉]⁺) at m/z 57, which is often the base peak in the mass spectra of butyl-containing compounds. docbrown.info

Table 3: Predicted Key Fragments in the GC-MS Spectrum of this compound

| m/z | Predicted Ion | Fragment Lost |

| 262 | [C₉H₁₁IO]⁺ | Molecular Ion ([M]⁺) |

| 219 | [C₆H₄IO]⁺ | Propyl group (-C₃H₇) |

| 135 | [C₉H₁₁O]⁺ | Iodine atom (-I) |

| 127 | [I]⁺ | Propoxybenzene (B152792) radical |

| 93 | [C₆H₅O]⁺ | Iodine and Propylene |

| 57 | [C₄H₉]⁺ | Butyl cation (from rearrangement) |

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of a compound, as molecules with the same nominal mass will have slightly different exact masses based on their atomic composition. algimed.com

For this compound (C₉H₁₁IO), HRMS can distinguish its exact mass from other potential isomeric or isobaric compounds. The experimentally determined mass is compared to the theoretically calculated monoisotopic mass. A close match provides strong evidence for the correct molecular formula. nih.gov

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₁IO |

| Calculated Monoisotopic Mass | 261.98546 Da |

| Expected Experimental Mass ([M+H]⁺) | 262.99275 Da |

Chemical derivatization is a process where a molecule is chemically modified to produce a new compound with properties that are better suited for a specific analytical method. jfda-online.com For a compound like this compound, derivatization prior to GC-MS analysis is generally not necessary due to its inherent volatility and thermal stability. nih.gov

However, derivatization strategies are highly relevant in the broader context of analyzing related compounds. For instance, less volatile precursors like 4-iodophenol (B32979) can be derivatized to increase their volatility for GC-MS analysis. Furthermore, derivatization is a common technique to introduce specific functional groups that enhance ionization efficiency or direct fragmentation in the mass spectrometer, thereby improving detection sensitivity. jfda-online.com In some analytical schemes, aromatic amines are converted into their corresponding iodinated derivatives via reactions like the Sandmeyer-like reaction, as the resulting aryl iodides exhibit excellent chromatographic behavior. nih.gov Therefore, while this compound itself is not typically derivatized, the principles of derivatization are central to the analysis of many other analytes that can be converted into iodinated species. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and elucidating the molecular structure of a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of chemical bonds and functional groups present. For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural components: the propoxy group, the p-disubstituted benzene ring, and the carbon-iodine bond.

While a specific, peer-reviewed spectrum for this compound is not available, analysis of similar structures allows for the prediction of key spectral features.

Anticipated IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3000-2850 | C-H stretch | Propoxy group (aliphatic) |

| ~3030 | C-H stretch | Aromatic ring |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| 1260-1200 | C-O-C stretch | Aryl-alkyl ether (asymmetric) |

| 1050-1000 | C-O-C stretch | Aryl-alkyl ether (symmetric) |

| 850-800 | C-H bend (out-of-plane) | 1,4-disubstituted benzene |

| 600-500 | C-I stretch | Iodoarene |

This table is predictive and based on characteristic frequencies for the constituent functional groups.

Raman Spectroscopy for Molecular Structure Characterization

Raman spectroscopy provides complementary information to IR spectroscopy. It detects the inelastic scattering of monochromatic light, which reveals vibrational modes within the molecule. Raman is particularly effective for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.

For this compound, Raman spectroscopy would be valuable for characterizing the vibrations of the benzene ring and the carbon-iodine bond. The symmetric "breathing" mode of the p-disubstituted ring typically produces a strong and characteristic Raman signal. No specific Raman spectral data for this compound has been found in the surveyed literature.

Advanced Structural Elucidation Techniques

To determine the precise three-dimensional arrangement of atoms, more advanced techniques are required.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can calculate the precise positions of atoms, as well as bond lengths and angles.

A search of crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound. nih.gov Were such an analysis performed, it would provide unambiguous data on:

The planarity of the benzene ring.

The conformation of the propoxy group relative to the aromatic ring.

Precise bond lengths for C-I, C-O, C-C, and C-H bonds.

Intermolecular interactions in the solid state, such as halogen bonding or π–π stacking, which govern the crystal packing. nih.govbeilstein-journals.org

Electrochemical and Magnetic Characterization

These methods probe the electronic properties and redox behavior of a molecule.

Cyclic Voltammetry and General Electrochemical Analysis

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) properties of a substance. It measures the current that develops in an electrochemical cell as the voltage is varied. This analysis can determine the oxidation and reduction potentials of a molecule, providing insight into the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). beilstein-journals.org

No specific studies detailing the cyclic voltammetry of this compound were found. Research on related iodoarene and anisol derivatives suggests that the compound would likely undergo an irreversible oxidation at a potential determined by the electron-donating propoxy group and the electron-withdrawing iodine atom. cardiff.ac.ukchinesechemsoc.org A CV experiment would clarify its electrochemical stability and its potential for use in electrochemical applications.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.orgbruker.com It is a powerful tool for studying paramagnetic centers, such as free radicals, transition metal ions, and defects in solids. wikipedia.orgwiley-vch.de The fundamental principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it excites electron spins rather than the spins of atomic nuclei. bruker.com When a paramagnetic sample is placed in a strong magnetic field, the unpaired electrons can exist in two different spin states. The application of microwave radiation can induce transitions between these spin states, and the absorption of this radiation is detected and recorded as an EPR spectrum. bruker.comfarmaceut.org

This compound is a diamagnetic compound, meaning it does not possess any unpaired electrons in its ground state. The electrons in the molecule are all paired in bonding or non-bonding orbitals. Consequently, pure this compound is "EPR silent" and does not produce an EPR spectrum under standard conditions. ethz.chunito.it

For a diamagnetic molecule like this compound to be studied using EPR, it would need to be converted into a paramagnetic species. This could theoretically be achieved through processes such as:

Generation of a Radical Ion: Oxidation or reduction of the molecule could lead to the formation of a radical cation or anion, which would have an unpaired electron and thus be EPR active.

Spin Labeling: A stable radical molecule, known as a spin label, could be chemically attached to the this compound molecule. researchgate.net This would introduce a paramagnetic center, allowing the local environment of the label on the molecule to be probed by EPR. unito.itresearchgate.net

However, a review of scientific literature reveals no specific studies where Electron Paramagnetic Resonance spectroscopy has been applied to this compound. Therefore, no experimental EPR data for this compound is available.

SQUID Magnetometry for Magnetic Properties

A Superconducting Quantum Interference Device (SQUID) magnetometer is an extremely sensitive instrument used to measure the magnetic properties of materials. aps.orgcea.fr It can detect very small magnetic moments, making it suitable for a wide range of materials, from strong ferromagnets to weakly paramagnetic and diamagnetic substances. cea.fr The high sensitivity is achieved through the use of a superconducting loop containing Josephson junctions. aps.org

As a diamagnetic material, this compound is expected to exhibit a very weak negative magnetic susceptibility. When placed in an external magnetic field, it will be weakly repelled. This is a common property of most organic molecules that lack unpaired electrons. ethz.ch

Given the absence of specific research, no experimental data from SQUID magnetometry for this compound can be presented. The expected magnetic behavior would be that of a typical diamagnetic organic compound.

Theoretical and Computational Chemistry Studies on 1 Iodo 4 Propoxybenzene

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within a molecule are fundamental to its chemical and physical properties. Computational chemistry provides powerful tools to elucidate these features for 1-Iodo-4-propoxybenzene.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the optimized geometry and electronic properties of molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its most stable three-dimensional structure. researchgate.netscielo.org.mx These calculations minimize the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

The optimized geometry provides the foundation for understanding the molecule's spatial arrangement. Key structural parameters for this compound, as would be predicted by DFT, are presented in the interactive table below. These values are based on established principles and data from analogous aromatic compounds. researchgate.netresearchgate.net

| Parameter | Atom(s) Involved | Predicted Value (Å or °) |

| Bond Lengths | ||

| C-I | C4-I | ~2.10 |

| C-O (ether) | C1-O | ~1.37 |

| O-C (propyl) | O-C7 | ~1.43 |

| C-C (aromatic) | Average | ~1.39 |

| C-H (aromatic) | Average | ~1.08 |

| C-C (propyl) | C7-C8, C8-C9 | ~1.53 |

| C-H (propyl) | Average | ~1.10 |

| Bond Angles | ||

| C3-C4-C5 | ~120 | |

| C2-C1-O | ~118 | |

| C1-O-C7 | ~117 | |

| O-C7-C8 | ~109 | |

| C7-C8-C9 | ~112 | |

| Dihedral Angles | ||

| C2-C1-O-C7 | ~0 or ~180 (near planar) | |

| C1-O-C7-C8 | ~180 (anti-periplanar) | |

| O-C7-C8-C9 | ~180 (anti-periplanar) |

Note: These are estimated values. Actual DFT-calculated values may vary depending on the level of theory and basis set used.

| Electronic Property | Predicted Value (eV or Debye) | Significance |

| HOMO Energy | ~ -8.5 eV | Indicates the energy of the most available electrons, influencing its role as a nucleophile or electron donor. |

| LUMO Energy | ~ -0.5 eV | Indicates the energy of the lowest energy empty orbital, influencing its role as an electrophile. |

| HOMO-LUMO Gap | ~ 8.0 eV | A relatively large gap suggests good kinetic stability. |

| Dipole Moment | ~ 1.5 - 2.0 D | Reflects the asymmetric distribution of charge, with the molecule having a moderate overall polarity. |

Note: These are estimated values based on analogous compounds and theoretical principles.

Molecular Orbital Analysis and Charge Distribution Studies

A deeper analysis of the molecular orbitals (MOs) provides a more detailed picture of bonding and electron distribution. huntresearchgroup.org.uk For this compound, the HOMO is expected to be a π-orbital localized primarily on the benzene (B151609) ring, with some contribution from the oxygen p-orbitals of the propoxy group. The LUMO is likely a π*-antibonding orbital, also centered on the aromatic ring.

Charge distribution analysis, through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial charges on each atom. researchgate.networdpress.com This information helps in identifying the electrophilic and nucleophilic sites within the molecule. In this compound, the iodine atom, being a large and polarizable halogen, can participate in halogen bonding. The oxygen atom of the propoxy group is expected to have a partial negative charge, making it a potential hydrogen bond acceptor. The carbon atom attached to the iodine (C4) would likely have a slight positive charge, making it susceptible to nucleophilic attack, while the aromatic ring itself is electron-rich due to the electron-donating nature of the propoxy group.

Reaction Mechanism Predictions and Validation

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights that can be difficult to obtain experimentally.

Potential Energy Surface Mapping of Reaction Pathways

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.netnsf.gov By mapping the PES for a chemical reaction, chemists can identify the most likely reaction pathway, which is the path of lowest energy connecting reactants to products. This path includes transition states, which are the energy maxima along the reaction coordinate, and any intermediates, which are local energy minima. pennylane.ai

For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, mapping the PES would reveal the energy barriers (activation energies) for different potential mechanisms. researchgate.netsmu.edu For instance, in a substitution reaction, the PES could distinguish between a concerted mechanism and a stepwise mechanism involving an intermediate. This understanding is crucial for predicting reaction outcomes and optimizing reaction conditions.

Transition State Characterization and Enantioselectivity Prediction

The transition state (TS) is a critical point on the PES that determines the rate of a reaction. quantumatk.com Computational methods can be used to locate and characterize the geometry and energy of the transition state. quantumatk.com For a reaction involving this compound, identifying the transition state structure would provide detailed information about the bond-breaking and bond-forming processes.

In the context of asymmetric catalysis, where a chiral catalyst is used to produce a non-racemic mixture of enantiomers, computational chemistry can be used to predict the enantioselectivity of a reaction. arxiv.orgrsc.orgnih.govrsc.org This is achieved by calculating the energies of the transition states leading to the different enantiomeric products. A lower energy transition state for one enantiomer implies that it will be formed in greater abundance. For a hypothetical enantioselective reaction involving this compound, DFT calculations could be used to model the transition states for the formation of both enantiomers, thereby predicting the enantiomeric excess (% ee) of the reaction. nih.gov

Intermolecular Interactions and Molecular Dynamics Simulations

Beyond the properties of a single molecule, computational methods can also explore how molecules of this compound interact with each other and with other molecules, such as solvents.

The primary intermolecular forces at play for this compound include van der Waals forces, dipole-dipole interactions, and potentially halogen bonding. The iodine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with Lewis bases. The propoxy group can participate in weaker van der Waals interactions. Understanding these interactions is important for predicting the physical properties of the compound, such as its boiling point and solubility. mdpi.com

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.govrsc.org In an MD simulation of this compound, the trajectories of a large number of molecules are calculated over time, based on a force field that describes the intra- and intermolecular forces. uq.edu.au These simulations can provide insights into the liquid structure, transport properties (like diffusion and viscosity), and the solvation of this compound in different solvents. For example, an MD simulation could reveal how solvent molecules arrange themselves around the solute and the dynamics of these interactions.

Guest-Host Interaction Modeling in Supramolecular Systems

While specific studies detailing the guest-host interactions of this compound are not extensively documented, the principles of supramolecular chemistry allow for theoretical modeling of its behavior as a guest molecule. Supramolecular chemistry focuses on the interactions between molecules, often involving a larger 'host' molecule and a smaller 'guest' molecule. thno.orgnih.gov These interactions are governed by non-covalent forces. nih.gov

In the context of this compound, several key features of the molecule would influence its interaction with a host system:

The Benzene Ring: The aromatic ring can participate in π-π stacking interactions, where the electron-rich π-system of the benzene ring interacts with that of another aromatic system within a host molecule. frontiersin.org

The Propoxy Group: The oxygen atom in the propoxy group can act as a hydrogen bond acceptor. frontiersin.org This allows this compound to form hydrogen bonds with suitable donor groups on a host molecule. The alkyl chain of the propoxy group can also engage in van der Waals interactions.

The Iodine Atom: The iodine atom is a key functional group capable of forming halogen bonds. A halogen bond is a highly directional, non-covalent interaction between a halogen atom (in this case, iodine) and a Lewis base (such as a nitrogen or oxygen atom) in a host molecule. rsc.org

The modeling of these interactions often employs computational methods to predict the most stable conformations of the guest-host complex and to quantify the strength of the association. nih.gov Techniques such as in-situ FTIR spectroscopy can be used experimentally to measure the association constants (Ka) for host-guest complexes, providing data to validate computational models. rsc.org The dynamic and selective nature of these non-covalent bonds is foundational to the creation of novel materials and sensors. thno.orgfrontiersin.org

Non-Covalent Interaction Analysis in Reaction Complexes

Non-covalent interactions (NCIs) are crucial in determining the structure, stability, and reactivity of molecules. nih.gov Computational analysis, particularly the Non-Covalent Interaction (NCI) index, allows for the visualization and characterization of these weak interactions. nih.govresearchgate.net This method is based on the electron density and its derivatives, such as the Reduced Density Gradient (RDG). researchgate.netresearchgate.net

By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, different types of interactions can be distinguished: researchgate.net

Hydrogen Bonds: Appear as strong, attractive interactions.

Van der Waals Interactions: Characterized as weaker attractive forces.

Steric Repulsion: Identified as repulsive forces between atoms in close contact.

For this compound, an NCI analysis would reveal the interplay of several intramolecular and intermolecular interactions. Intramolecularly, there may be weak interactions between the propoxy group and the benzene ring. In reaction complexes or self-aggregates, the analysis would highlight the key intermolecular forces at play, such as halogen bonding involving the iodine atom, hydrogen bonding via the propoxy group's oxygen, and π-π stacking of the benzene rings. rsc.orgmdpi.com This type of analysis provides a detailed picture of the bonding landscape that governs the molecule's behavior in various chemical environments. mdpi.com

Prediction of Physicochemical Parameters (e.g., XLogP, Collision Cross Section)

Computational methods are widely used to predict the physicochemical properties of molecules, which are essential for understanding their behavior in various systems.

XLogP is a measure of a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one. For this compound, the predicted XLogP value is 3.8 . uni.lu This indicates a relatively high lipophilicity, suggesting it will be more soluble in nonpolar solvents than in water.

Collision Cross Section (CCS) is a physicochemical property that describes the effective area of an ion as it moves through a buffer gas. semanticscholar.org It is an important parameter in ion mobility spectrometry, aiding in the identification of compounds. semanticscholar.orgunizar.es The prediction of CCS values can be achieved through various computational methods, including machine learning algorithms trained on extensive datasets of known compounds. unizar.esmdpi.comnih.gov

Predicted CCS values for various adducts of this compound, calculated using CCSbase, are presented in the table below. uni.lu These values are crucial for identifying the compound in complex mixtures using techniques like liquid chromatography-mass spectrometry (LC-MS) coupled with ion mobility spectrometry. semanticscholar.org

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 262.99275 | 141.3 |

| [M+Na]+ | 284.97469 | 142.2 |

| [M-H]- | 260.97819 | 137.9 |

| [M+NH4]+ | 280.01929 | 157.5 |

| [M+K]+ | 300.94863 | 146.4 |

| [M+H-H2O]+ | 244.98273 | 132.1 |

| [M+HCOO]- | 306.98367 | 160.6 |

| [M+CH3COO]- | 320.99932 | 186.2 |

| [M+Na-2H]- | 282.96014 | 136.1 |

| [M]+ | 261.98492 | 140.4 |

| [M]- | 261.98602 | 140.4 |

Applications of 1 Iodo 4 Propoxybenzene in Advanced Materials Science

Liquid Crystalline Systems and Display Technologies

The integration of 1-iodo-4-propoxybenzene into liquid crystal (LC) mixtures has been explored to fine-tune their physical properties, which are critical for the performance of display devices. The behavior of LC materials in displays is governed by characteristics such as birefringence, dielectric anisotropy, and the speed of switching between on and off states.

This compound and its derivatives have been investigated as dopants in achiral nematic liquid crystal hosts to induce or modify chiral nematic (cholesteric) phases. mdpi.combeilstein-journals.org The introduction of such dopants can influence the helical twisting power (HTP) of the host material, a key parameter that determines the pitch of the helical structure in a cholesteric liquid crystal. beilstein-journals.org The HTP is influenced by factors such as the steric, polar, and polarizability properties of the dopant molecule. rsc.org The structural similarity and electrostatic interactions between the dopant and the host LC molecules are also crucial in determining the resulting properties of the mixture. rsc.org While specific studies detailing the performance of this compound itself as a primary dopant are not extensively documented in the provided results, its role as a synthetic precursor to more complex dopant molecules is implied. For instance, it serves as a starting material for creating molecules with specific mesogenic cores intended for use in liquid crystal applications. dur.ac.ukresearchgate.net

The electro-optic response time is a critical performance metric for liquid crystal devices, dictating the speed at which images can be refreshed. dur.ac.uk This switching speed is influenced by the material's viscosity and dielectric anisotropy. dur.ac.ukaps.org Research has focused on developing new materials that can lead to faster response times, with some advanced systems achieving switching in the microsecond range. aps.orgszu.edu.cn

| Parameter | Description | Relevance to this compound |

| Dopant | A substance added in small amounts to another (the host) to alter its properties. | Used as a precursor to synthesize more complex dopant molecules for liquid crystal hosts. dur.ac.ukresearchgate.net |

| Helical Twisting Power (HTP) | The ability of a chiral dopant to induce a helical structure in a nematic liquid crystal. | The properties of derivatives of this compound can influence the HTP. rsc.org |

| Electro-Optic Response Time | The speed at which a liquid crystal can switch between optical states under an applied electric field. | Its derivatives can be components of LC mixtures designed for fast response times. dur.ac.ukaps.orgcam.ac.uk |

| Dielectric Anisotropy | The difference in dielectric permittivity parallel and perpendicular to the liquid crystal director. | A key property influenced by the molecular structure of components like derivatives of this compound. aps.org |

Luminescent and Photoelectric Materials

The electronic properties of this compound make it a valuable component in the creation of materials that interact with light, finding use in applications ranging from light-emitting diodes to optical sensors.

Disubstituted polyacetylenes are a class of polymers known for their potential in photoelectric applications due to their conjugated backbones. researchgate.net Research has shown that attaching specific side chains, or pendants, to these backbones can enhance their properties, including luminescence. researchgate.net

This compound is used as a key reactant in the synthesis of monomers for such polymers. Specifically, it is used to create terphenyl-containing acetylene (B1199291) monomers. researchgate.net These monomers are then polymerized to form polyacetylenes with liquid crystalline properties. The resulting polymers, which incorporate the propoxybenzene (B152792) moiety, have been shown to exhibit enhanced fluorescence, with emission maxima observed in the violet-blue region of the spectrum (e.g., 362 nm and 411 nm for different derivatives). researchgate.net The liquid crystalline nature of these polymers allows for spontaneous orientation, which can further improve their photoelectric properties. researchgate.net

In the broader field of organic electronics and optical materials, this compound serves as a versatile building block. bldpharm.comresearchgate.net It is particularly useful in Sonogashira coupling reactions, a powerful method for forming carbon-carbon bonds, which is frequently employed to construct conjugated systems like oligo(1,4-phenyleneethynylene)s (OPEs). researchgate.net These oligomers are model compounds for conjugated polymers and are of interest for their nonlinear optical properties. researchgate.net The propoxy side chains, originating from this compound, are introduced to improve the solubility of these otherwise difficult-to-process materials. researchgate.net The extension of the conjugated system in these oligomers leads to a bathochromic shift (a shift to longer wavelengths) in their absorption spectra and a significant increase in their second hyperpolarizability, a measure of nonlinear optical activity. researchgate.net This makes materials derived from this compound candidates for applications in optical limiting and other nonlinear optical devices.

| Material Class | Synthetic Role of this compound | Resulting Properties | Potential Applications |

| Polyacetylene Derivatives | Precursor for terphenyl-containing acetylene monomers. researchgate.net | Enhanced luminescence, liquid crystallinity. researchgate.net | Photoelectric devices, light-emitting polymers. researchgate.net |

| Oligo(phenyleneethynylene)s | Building block in Sonogashira coupling to create soluble oligomers. researchgate.net | High solubility, significant nonlinear optical activity. researchgate.net | Nonlinear optics, model compounds for conductive polymers. researchgate.net |

Polymer Science and Dynamic Materials

The utility of this compound extends into general polymer science, where it is used as a monomer or a precursor to monomers in various polymerization reactions. ethz.chresearchgate.net Its presence in a polymer structure can influence the final material's mechanical and thermal properties. ethz.ch For example, it can be incorporated into poly(p-phenylenevinylene) (PPV) derivatives, a class of polymers known for their conductive and electroluminescent properties, making them suitable for applications like polymer light-emitting diodes (PLEDs) and photovoltaic cells. researchgate.net The synthesis often involves multi-step reactions where the propoxy group is introduced to modify solubility and other processing characteristics. researchgate.netresearchgate.net Furthermore, its derivatives can be part of amphiphilic copolymers used to form particles with a cross-linked shell and a core, which have applications in pharmaceutical delivery and other areas. google.com The ability to precisely tailor polymer architecture using building blocks like this compound is fundamental to creating advanced, functional materials. ethz.ch

Precursor in Dynamic Covalent Chemistry (DCC) for Polymer Synthesis

Dynamic covalent chemistry (DCC) is a powerful strategy in polymer science that utilizes reversible covalent bond formation to create dynamic and responsive materials. This approach allows for the synthesis of polymers that can adapt their structure and properties in response to external stimuli. The core principle of DCC lies in the use of reversible reactions, which are at equilibrium. By altering the conditions, the equilibrium can be shifted, leading to changes in the polymer's constitution.

While a variety of functional groups are commonly employed in DCC for polymer synthesis, such as imines, disulfides, and boronic esters, the direct use of this compound as a monomer or precursor in such systems has not been reported in the reviewed literature. The reactivity of the iodo-group could potentially be exploited in certain coupling reactions, but its application within a dynamic, reversible framework for polymer synthesis remains an area for future investigation.

Development of Covalent Adaptable Networks (CANs) and Vitrimers

Covalent adaptable networks (CANs) are a class of crosslinked polymers that possess the ability to rearrange their network topology through dynamic covalent bond exchange. This unique characteristic imparts properties of both traditional thermosets (robustness, solvent resistance) and thermoplastics (malleability, re-processability). Vitrimers are a specific type of CAN where the crosslink density remains constant during the bond exchange process, leading to a gradual viscosity change upon heating, similar to glass.

The development of CANs and vitrimers relies on the incorporation of dynamic covalent bonds into the polymer network. These bonds can be triggered to exchange by stimuli such as heat or light. While various monomers and crosslinkers are utilized to create these advanced materials, there is no available research that describes the incorporation of this compound into the structure of CANs or vitrimers. The potential for this compound to act as a building block for such adaptable networks has not been explored in the scientific literature to date.

Role of 1 Iodo 4 Propoxybenzene in Medicinal Chemistry and Biological Research

Precursor in Drug Discovery and Development Programs

The utility of 1-iodo-4-propoxybenzene as a starting material in drug discovery is a cornerstone of its relevance in medicinal chemistry. lifechemicals.com The scaffold-based design approach, a common strategy in the search for new active molecules, often begins with a core structure like this compound which can then be chemically modified to create a library of related compounds for biological screening. lifechemicals.com

This compound is a key intermediate in the synthesis of various pharmaceutically relevant scaffolds. A notable example is its use in the creation of combretastatin (B1194345) A-4 analogues. ucl.ac.ukxjtlu.edu.cnzioc.ru Combretastatin A-4 is a potent natural product that inhibits tubulin polymerization, a critical process in cell division, making it a significant target for anticancer drug development. ucl.ac.ukmdpi.com Researchers have utilized this compound in multi-step synthetic pathways to produce these analogues, which often exhibit significant antiproliferative activities. ucl.ac.ukxjtlu.edu.cn The synthesis of these complex molecules often involves cross-coupling reactions where the iodine atom of this compound plays a crucial role. ucl.ac.uk

The synthesis of these scaffolds can be achieved through various chemical reactions, highlighting the versatility of this compound. For instance, the Sonogashira cross-coupling reaction has been employed to link this compound with other molecular fragments to construct the core structure of target compounds. rsc.org Similarly, Ullmann arylation reactions have been used to create new carbon-nitrogen bonds, incorporating the 4-propoxyphenyl group into larger molecular frameworks. acs.org

Table 1: Examples of Pharmaceutically Relevant Scaffolds Synthesized from this compound

| Scaffold/Intermediate | Synthetic Method | Therapeutic Area |

| Combretastatin A-4 Analogues | Suzuki and Wittig reactions | Anticancer |

| Di-6-oxoverdazyl Diradicals | Ullmann arylation | Materials Science, Magnetism |

| Pyridine-containing Chromophores | Sonogashira cross-coupling | Luminescence Probes |

This table provides examples of how this compound is used to create diverse molecular structures with potential applications in medicine and beyond.

The ability to easily derivatize this compound is a key factor in its application for creating analogues with fine-tuned biological activities. The propoxy group can influence the molecule's solubility and how it is incorporated into larger structures. The iodine atom is particularly important as it can be readily replaced or used in coupling reactions to introduce a wide variety of functional groups. smolecule.com This allows for the systematic modification of a lead compound to explore its structure-activity relationship (SAR).

For example, in the development of combretastatin analogues, modifications to the B-ring, which can be derived from this compound, have led to compounds with potent antiproliferative activities in the nanomolar range. ucl.ac.uk These modifications can influence how the molecule interacts with its biological target, such as tubulin, potentially leading to enhanced efficacy or a more desirable pharmacological profile. ucl.ac.ukmdpi.com The synthesis of a series of novobiocin (B609625) analogues, which have shown anti-proliferative activity, also demonstrates the principle of derivatization to elucidate structure-activity relationships. nih.gov

Molecular Interactions and Structure-Activity Relationship (SAR) Studies

Understanding how a molecule interacts with its biological target is fundamental to drug design. This compound and its derivatives are instrumental in these investigations, particularly in the context of ligand-protein binding and SAR studies.

The interactions between a ligand (a potential drug molecule) and its protein target are often studied using techniques like X-ray crystallography and computational modeling. nih.govnih.gov The data from these studies reveal the specific atomic contacts, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. nih.gov While direct studies on this compound binding to a specific therapeutic protein are not extensively documented in the provided search results, its role as a precursor allows for the synthesis of ligands whose binding can then be investigated.

Table 2: Key Molecular Interactions in Ligand-Protein Binding

| Interaction Type | Description | Relevance to this compound Derivatives |

| Hydrophobic Interactions | Interactions between nonpolar groups, driven by the exclusion of water. | The propoxy group and the benzene (B151609) ring can engage in hydrophobic interactions within a protein's binding site. nih.gov |

| Halogen Bonding | A non-covalent interaction involving a halogen atom as a Lewis acid. | The iodine atom in this compound can potentially form halogen bonds, influencing binding affinity and selectivity. nih.gov |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | While not directly involving this compound itself, derivatives can be designed to incorporate hydrogen bond donors and acceptors. |

This table outlines the types of molecular interactions that are important for the binding of drug-like molecules, many of which can be influenced by the structural features of this compound.

The insights gained from SAR studies are used to design and synthesize new analogues with improved or more targeted biological effects. By systematically altering the structure of a molecule derived from this compound, medicinal chemists can aim to enhance potency, improve selectivity for a specific target, or modify pharmacokinetic properties.

The synthesis of a library of combretastatin analogues with modifications on the B-ring is a prime example of this approach. ucl.ac.uk By introducing different substituents in place of the iodo group or by altering the propoxy chain, researchers can explore how these changes impact the compound's ability to inhibit tubulin polymerization and induce cancer cell death. ucl.ac.ukmdpi.com This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and exemplifies the crucial role of versatile building blocks like this compound. lifechemicals.com

Environmental Fate and Degradation Pathways of Aryl Iodide Ethers

Environmental Distribution and Transport Mechanisms

The movement and partitioning of 1-iodo-4-propoxybenzene between air, water, and soil are critical determinants of its environmental exposure and potential impact. These processes are largely dictated by the compound's inherent physical and chemical properties.

The partitioning behavior of an organic chemical in the environment can be predicted using its partition coefficients. For this compound, key estimated properties suggest a tendency to associate with solid and organic phases rather than remaining in water.

The octanol-water partition coefficient (Kow) is a crucial parameter for assessing the hydrophobicity of a substance. A high log Kow value indicates a preference for fatty or organic environments over aqueous ones. For this compound, the predicted XLogP3 value, an estimate of log Kow, is 3.8, signifying a high degree of lipophilicity. This suggests a potential for bioaccumulation in organisms and strong partitioning into organic matter in soil and sediments.

The soil organic carbon-water (B12546825) partition coefficient (Koc) describes the tendency of a chemical to be adsorbed by soil and sediment. It can be estimated from the log Kow using quantitative structure-activity relationship (QSAR) models. For non-ionic hydrophobic compounds, a common regression equation is: log Koc = 0.81 * log Kow + 0.10 mst.dk. Using the predicted log Kow of 3.8, an estimated log Koc for this compound is approximately 3.18, which corresponds to a Koc of about 1514 L/kg. This high value indicates that the compound is expected to be largely immobile in soil, with a strong tendency to bind to organic matter nih.gov.

The Henry's Law constant (HLC) indicates the partitioning of a chemical between air and water. It is crucial for assessing the potential for volatilization from water bodies. While experimental data for this compound is unavailable, estimation methods can provide insight mdpi.combohrium.com. Given its low predicted water solubility and moderate molecular weight, some volatilization from surface waters may occur, but its strong adsorption to solids likely limits its mobility into the atmosphere.

| Parameter | Estimated Value | Implication |

|---|---|---|

| Log Kow (XLogP3) | 3.8 | High hydrophobicity; tendency to partition into organic phases and bioaccumulate. |

| Log Koc (estimated) | ~3.18 | Strong adsorption to soil and sediment organic carbon; low mobility in soil. |

| Henry's Law Constant (HLC) | Qualitatively Low to Moderate | Limited volatilization from water, especially when adsorbed to solids. |

The adsorption of this compound to soil and sediment is a primary factor controlling its fate and transport. Due to its hydrophobic nature, the dominant sorption mechanism is expected to be hydrophobic partitioning to soil organic matter (SOM) dtu.dkfrontiersin.org.

Several factors influence the extent of adsorption nih.govdtu.dk:

Soil Organic Carbon Content : A direct positive correlation is expected between the organic carbon content of a soil and the amount of this compound it can adsorb. Soils rich in organic matter will act as significant sinks for this compound hzdr.de.

Clay Content : While hydrophobic partitioning to organic matter is primary, clay minerals in the soil can also contribute to sorption through weaker van der Waals forces and other surface interactions dtu.dkfrontiersin.org.

Soil pH : As this compound is a neutral compound, soil pH is expected to have a minimal direct effect on its sorption, unlike ionizable chemicals oup.comnih.gov.

Temperature : Sorption is generally an exothermic process, meaning that a decrease in temperature can lead to an increase in the amount of chemical adsorbed to soil particles.

Desorption, the release of the compound from soil particles back into the soil water, is expected to be slow due to the strong binding affinity. This slow release can lead to long-term persistence in the soil matrix, a phenomenon known as sequestration, making the compound less available for degradation or uptake by organisms frontiersin.org.

| Factor | Influence on Adsorption | Mechanism |

|---|---|---|

| Soil Organic Matter (SOM) | Increases Adsorption | Hydrophobic partitioning is the dominant mechanism for non-polar compounds. |

| Clay Mineral Content | Contributes to Adsorption | Surface interactions, including van der Waals forces. |

| Soil pH | Minimal Direct Effect | The compound is neutral and non-ionizable. |

| Temperature | Inverse Relationship | Sorption is typically an exothermic process. |

Transformation and Degradation Processes

This compound can be transformed in the environment by both biological and non-biological processes. These degradation pathways are essential for its ultimate removal from ecosystems.

Microbial degradation is a key process for the breakdown of many organic pollutants. For this compound, biodegradation can likely proceed through several enzymatic pathways, based on studies of analogous compounds. The primary points of microbial attack are the ether linkage and the carbon-iodine bond scispace.commdpi.com.

O-Dealkylation : One likely pathway is the cleavage of the ether bond, a reaction catalyzed by etherase or monooxygenase enzymes. This would result in the formation of 4-iodophenol (B32979) and a three-carbon side chain (e.g., propionaldehyde (B47417) or propanol) nih.gov. The resulting 4-iodophenol is itself subject to further microbial degradation.

Reductive Dehalogenation : Under anaerobic (oxygen-deficient) conditions, a common pathway for halogenated aromatic compounds is reductive dehalogenation, where the iodine atom is replaced by a hydrogen atom mdpi.comnih.gov. This process, carried out by dehalogenase enzymes, would transform this compound into propoxybenzene (B152792).

Aromatic Ring Cleavage : Following initial transformations like dealkylation or dehalogenation, the resulting phenolic or benzene-core intermediates can be further degraded. Aerobic microorganisms utilize dioxygenase enzymes to open the aromatic ring, leading to the formation of aliphatic acids that can be funneled into central metabolic pathways for complete mineralization to carbon dioxide and water.

| Pathway | Intermediate Product(s) | Enzyme Class (Example) |

|---|---|---|

| O-Dealkylation | 4-Iodophenol, Propionaldehyde | Monooxygenases / Etherases |

| Reductive Dehalogenation | Propoxybenzene | Reductive Dehalogenases |

| Aromatic Ring Cleavage | Aliphatic Acids (e.g., Catechol derivatives) | Dioxygenases |

Non-biological processes can also contribute significantly to the degradation of this compound, particularly photolysis.

Photolysis : The carbon-iodine (C-I) bond is relatively weak and susceptible to cleavage by sunlight (photolysis), especially when attached to an aromatic ring researchgate.netacs.org. The propoxy group is an electron-donating group, which can further activate the aromatic ring and potentially enhance the rate of photolysis. This process is likely to be a significant degradation pathway in sunlit surface waters and on the surface of soils. Photolysis would lead to the formation of a 4-propoxyphenyl radical and an iodine radical, initiating a cascade of further reactions.

Hydrolysis : Hydrolysis is the reaction with water that breaks down a chemical. The aryl-ether bond in compounds like this compound is generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9) oup.comresearchgate.net. While acid-catalyzed hydrolysis of phenyl ethers can occur, this process is slow and likely not a major degradation pathway in most natural environments unless under specific acidic conditions ccspublishing.org.cnresearchgate.net.

| Process | Description | Environmental Relevance |

|---|---|---|

| Photolysis | Cleavage of the carbon-iodine bond by sunlight. | Considered a major pathway in sunlit surface waters and on soil surfaces. |

| Hydrolysis | Cleavage of the ether bond by water. | Generally slow and not significant under typical environmental pH conditions. |

Stereoselective degradation occurs when one stereoisomer (enantiomer or diastereomer) of a chiral compound is degraded at a different rate than another. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, stereoselective degradation does not apply to the parent compound itself.

It is theoretically possible that a biodegradation pathway could produce a chiral intermediate, which could then undergo stereoselective degradation. However, there is currently no evidence to suggest that this occurs for this compound, and it is not considered a relevant degradation phenomenon for this specific compound.

Identification and Environmental Impact Assessment of Degradation Products

The environmental fate of this compound, an aryl iodide ether, is governed by a series of degradation processes that can lead to the formation of various transformation products. Understanding the identity of these products and their subsequent environmental impact is crucial for a comprehensive risk assessment. The degradation of halogenated aromatic compounds can occur through both biotic and abiotic pathways, with the resulting metabolites often exhibiting different physicochemical properties and toxicities compared to the parent compound. nih.gov

The degradation of aryl ethers can be initiated by microbial activity, where enzymes cleave the ether bond. nih.gov For instance, some Rhodococcus strains are capable of degrading various ethers, often starting the oxidation process at the carbon atom adjacent to the ether oxygen. nih.gov In the case of this compound, this could lead to the formation of 4-iodophenol and propionaldehyde. Furthermore, under anaerobic conditions, reductive dehalogenation is a key step in the biodegradation of most aryl halides, which would result in the formation of 4-propoxyphenol (B92817). mdpi.com

Abiotic degradation, particularly photodegradation, is another significant pathway for the transformation of iodoaromatic compounds. researchgate.net The carbon-iodine bond is susceptible to cleavage under UV irradiation, leading to the formation of aryl radicals which can then participate in a variety of reactions. researchgate.net In aqueous environments, the presence of substances like humic acids can influence the photodegradation process. unina.it Moreover, during water disinfection processes involving chlorination, iodinated compounds can be transformed into iodinated disinfection byproducts (I-DBPs), which are often more toxic than their parent compounds. gdut.edu.cnacs.org